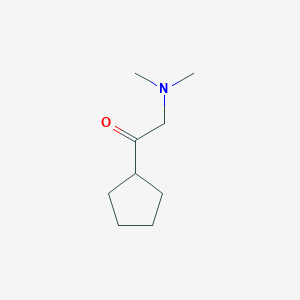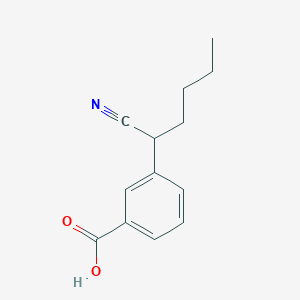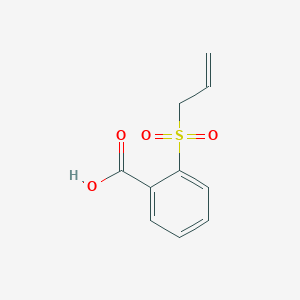
1-Cyclopentyl-2-(dimethylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2-(dimethylamino)ethan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring attached to a dimethylamino group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-Cyclopentyl-2-(dimethylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-Cyclopentyl-2-(dimethylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-2-(dimethylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclopentane ring provides structural stability and affects the compound’s overall reactivity.
Comparación Con Compuestos Similares
1-Cyclopentyl-2-(dimethylamino)ethan-1-one can be compared with similar compounds such as:
Cyclopentylamine: Lacks the ethanone moiety and has different reactivity and applications.
Dimethylaminoethanol: Contains a hydroxyl group instead of the cyclopentane ring, leading to different chemical properties.
Cyclopentanone: Does not have the dimethylamino group, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopentane ring with a dimethylamino group and an ethanone moiety, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
65541-65-3 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-cyclopentyl-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-9(11)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Clave InChI |
KRVHPGBTBCEOFJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)



![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)





![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)


